

physicochemical properties of 2-Bromo-5-chloroisonicotinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromo-5-chloroisonicotinic acid*

Cat. No.: *B1288935*

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-Bromo-5-chloroisonicotinic Acid** and its Isomer

Introduction

This technical guide provides a detailed overview of the physicochemical properties of **2-Bromo-5-chloroisonicotinic acid** and its closely related isomer, 5-Bromo-2-chloroisonicotinic acid. These compounds are important intermediates in the synthesis of pharmaceuticals and other pyridine derivatives.^{[1][2]} A thorough understanding of their physicochemical characteristics is crucial for researchers, scientists, and drug development professionals to ensure proper handling, formulation, and application.

It is important to note that while the user requested information on **2-Bromo-5-chloroisonicotinic acid** (a pyridine-4-carboxylic acid derivative with bromine at position 2 and chlorine at position 5), much of the publicly available data corresponds to its isomer, 5-Bromo-2-chloroisonicotinic acid (bromine at position 5 and chlorine at position 2). This guide will present the available data for both isomers, clearly indicating which compound the data pertains to.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical as they influence the compound's bioavailability, stability, and the design of its dosage form.^[3] The

following table summarizes the available quantitative data for **2-Bromo-5-chloroisonicotinic acid** and 5-Bromo-2-chloroisonicotinic acid.

Property	2-Bromo-5-chloroisonicotinic acid	5-Bromo-2-chloroisonicotinic acid
CAS Number	530156-90-2[4]	886365-31-7[2][5]
Molecular Formula	C ₆ H ₃ BrCINO ₂	C ₆ H ₃ BrCINO ₂ [5]
Molecular Weight	236.45 g/mol	236.45 g/mol [5]
Boiling Point	No data available	419.3 °C at 760 mmHg[5]
Density	No data available	1.917 g/cm ³ [5]
pKa (Predicted)	No data available	1.65 ± 0.10[5]
Flash Point	No data available	207.4 °C[5]
Storage Temperature	No data available	Under inert gas (nitrogen or Argon) at 2–8 °C[5]
Solubility	Soluble in Methanol[6]	No specific data available, but generally low in water for APIs of this type.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **2-Bromo-5-chloroisonicotinic acid** are not readily available in the public domain. However, standard methodologies for characterizing active pharmaceutical ingredients (APIs) can be applied.

General Protocol for Physicochemical Characterization of an API

A comprehensive investigation into the physical and chemical properties of an API is a primary step for quality control in the pharmaceutical industry.[3] This typically involves a suite of analytical techniques.

1. Melting Point Determination:

- Method: Differential Scanning Calorimetry (DSC).
- Procedure: A small, accurately weighed sample of the compound is placed in an aluminum pan. The pan is heated at a constant rate (e.g., 10 °C/min) alongside an empty reference pan. The difference in heat flow to the sample and reference is measured as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm.

2. Solubility Determination:

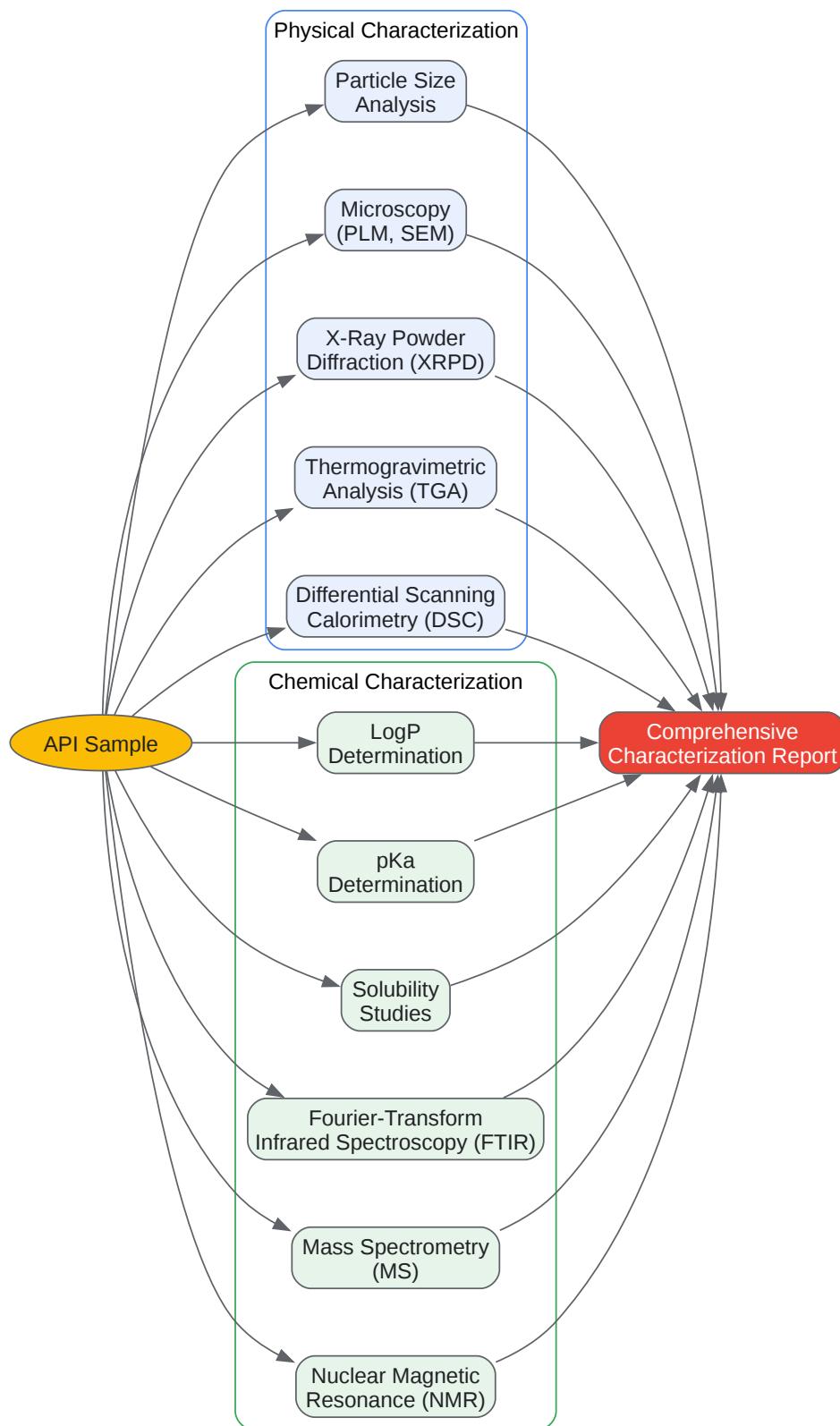
- Method: Equilibrium solubility method.
- Procedure: An excess amount of the solid compound is added to a known volume of a solvent (e.g., water, ethanol, buffers of different pH). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

3. pKa Determination:

- Method: Potentiometric titration.
- Procedure: A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds). The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the titration curve.

Synthesis of 5-Bromo-2-chloroisonicotinic acid

A patented method describes the synthesis of 5-bromo-2-chloroisonicotinic acid from 2,5-dichloropyridine.[\[1\]](#)


- Step 1: Synthesis of 5-bromo-2-chloropyridine: 2,5-dichloropyridine is used as the raw material. A displacement reaction is carried out under the action of a specific solvent and

catalyst to prepare 5-bromo-2-chloropyridine.[1]

- Step 2: Hydroxylation: The resulting 5-bromo-2-chloropyridine is then hydroxylated to generate 5-bromo-2-chloroisonicotinic acid.[1]

Visualizations

Experimental Workflow for API Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for the physicochemical characterization of an Active Pharmaceutical Ingredient (API).

Synthesis Pathway for 5-Bromo-2-chloroisonicotinic acid

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 2. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]
- 3. labinsights.nl [labinsights.nl]
- 4. 2-Bromo-5-chloro-isonicotinic acid | 530156-90-2 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Bromo-5-chloroisonicotinic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288935#physicochemical-properties-of-2-bromo-5-chloroisonicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com